![molecular formula C15H9IN2O2 B4758866 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4758866.png)
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as INAP, is a chemical compound that has been extensively used in scientific research. INAP is a derivative of acrylonitrile and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile works by forming covalent bonds with thiols and amines in biomolecules. This results in a change in the fluorescence properties of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile, which can be detected and quantified. The mechanism of action of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied, and it has been shown to be highly selective and sensitive towards thiols and amines.
Biochemical and Physiological Effects:
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess minimal toxicity towards cells and tissues. It has also been shown to possess excellent cell permeability, making it a valuable tool for studying biological processes in living cells. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been used to study the redox state of cells and tissues, as well as the role of thiols and amines in various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is its excellent photophysical properties, which make it a valuable tool for studying biological processes at the molecular level. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile also possesses excellent cell permeability, making it a valuable tool for studying biological processes in living cells. However, one of the main limitations of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is its selectivity towards thiols and amines, which limits its use in certain biological processes.
Future Directions
There are numerous future directions for the use of 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile in scientific research. One potential application is the development of new fluorescent probes for detecting and quantifying other biomolecules, such as lipids and carbohydrates. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile could also be used to study the role of thiols and amines in various diseases, such as cancer and Alzheimer's disease. Additionally, 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile could be used to develop new drugs that target specific biomolecules in cells and tissues.
Conclusion:
In conclusion, 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile is a valuable tool for studying various biological processes. Its excellent photophysical properties, cell permeability, and selectivity towards thiols and amines make it a valuable tool for scientific research. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has numerous future directions for use in scientific research, including the development of new fluorescent probes and the study of various diseases.
Scientific Research Applications
3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and quantifying thiols, amines, and other biomolecules. It has also been used to study the binding interactions of proteins and DNA. 3-(2-iodophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess excellent photophysical properties, making it a valuable tool for studying biological processes at the molecular level.
properties
IUPAC Name |
(E)-3-(2-iodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O2/c16-15-4-2-1-3-12(15)9-13(10-17)11-5-7-14(8-6-11)18(19)20/h1-9H/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQBWWHIHTWOL-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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